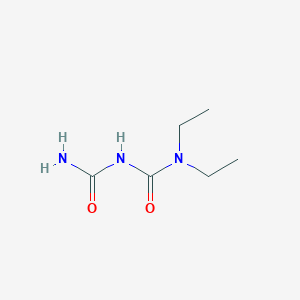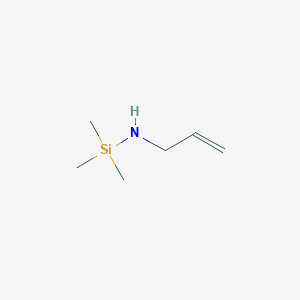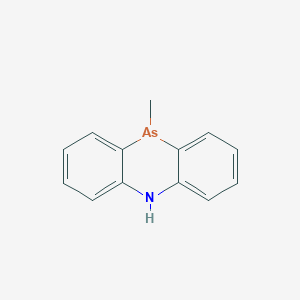
Gadolinium boride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium boride is a compound of gadolinium and boron. Gadolinium is a soft, bright, and a silvery metal . It is a malleable and ductile rare-earth element . Gadolinium boride is available in the form of a powder .
Synthesis Analysis
The synthesis of gadolinium boride has been investigated in several studies. For instance, high-temperature electrochemical synthesis has been performed in KF-KCl melts with B2O3 and WO3 used as reactants at 1033K .
Physical And Chemical Properties Analysis
Gadolinium is a soft, bright, and a silvery metal. It is malleable and ductile. The metal does not react in the presence of oxygen but will get tarnished to a form of white oxide in the presence of moist air which protects it from getting further oxidized . Gadolinium reacts slowly with water and dissolves in acids .
Scientific Research Applications
Electrocatalysis
Intermetallic borides, such as Gadolinium Boride, have been studied for their potential applications in electrocatalysis . These compounds have rich bonding schemes, huge compositional and structural diversity, and high flexibility to modulate the local electronic structures and surface adsorption properties . This makes them suitable for the development of advanced catalysts with superior activity and stability .
Radiation-Absorbing Composite Systems
Gadolinium Boride has been used in the development of new radiation-absorbing composite systems . These systems are designed for enhanced absorption of neutron and γ irradiation in various energy spectra . The composite systems show enhanced radiation absorption properties, and also exhibit improved corrosion resistance in aggressive media .
Semiconductor Fabrication
Gadolinium, a component of Gadolinium Boride, possesses unique properties that are advantageous to specialized applications such as semiconductor fabrication . Gadolinium has a high magnetic moment (7.94μ B), which can be utilized in the fabrication of semiconductors .
Nuclear Reactor Shielding
Gadolinium is also used in nuclear reactor shielding . The high neutron absorption cross section of Gadolinium makes it an effective neutron absorber, and hence, it is used in control rods of nuclear reactors .
Medical Imaging
Gadolinium is used as a contrast agent in MRI scans . Gadolinium-based contrast agents (GBCAs) are substances injected into the body to enhance the visibility of certain tissues or blood vessels during an MRI examination .
Safety and Hazards
When handling gadolinium boride, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation . Gadolinium-based contrast agents (GBCAs) have been associated with the retention of gadolinium in tissues, long after exposure, and the discovery of a GBCA-associated disease termed nephrogenic systemic fibrosis, found in patients with impaired renal function .
Mechanism of Action
Target of Action
Gadolinium boride is primarily used in the field of materials science and engineering Its primary “targets” are the physical and chemical environments in which it is used, such as in the creation of certain types of high-temperature resistant materials .
Mode of Action
The mode of action of gadolinium boride is primarily physical rather than biological. It is known for its high lattice stability . When heated, it remains stable up to 1280 K and decomposes below that temperature to liquid and Gd2B5 . This stability under high temperatures makes it valuable in various industrial applications .
Pharmacokinetics
Research on gadolinium-based contrast agents (gbcas) used in medical imaging has shown that free gadolinium ions can have toxic effects and a long excretion rate in the human body .
Result of Action
The primary result of gadolinium boride’s action is the creation of materials that can withstand high temperatures . Its high lattice stability allows it to maintain its structure under conditions that would cause other materials to fail .
Action Environment
The efficacy and stability of gadolinium boride are influenced by environmental factors such as temperature and pressure . For example, it remains stable up to 1280 K and decomposes below that temperature to liquid and Gd2B5 . Understanding these environmental influences is crucial for effectively using gadolinium boride in industrial applications .
properties
IUPAC Name |
gadolinium(2+);2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6.Gd/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKPSYVUFHLGOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3[B-]14B5[B-]23B45.[Gd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Gd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12008-06-9 |
Source


|
| Record name | Gadolinium boride (GdB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

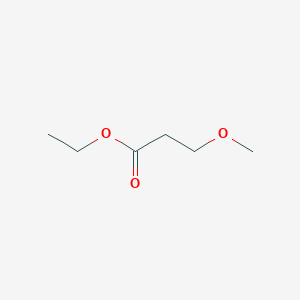


![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)

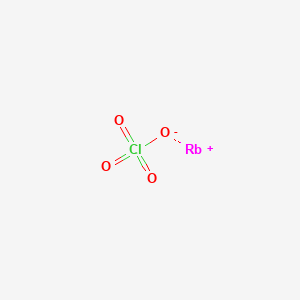
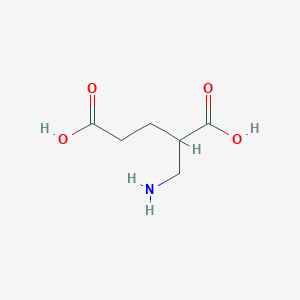
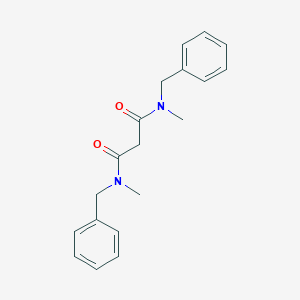
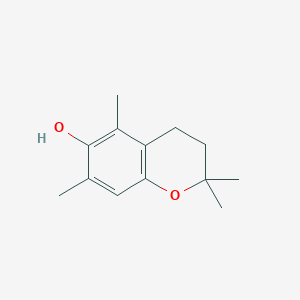
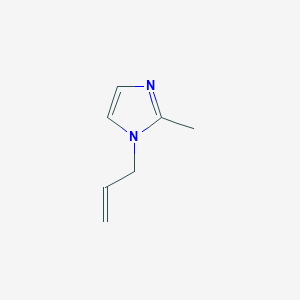
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)
